4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine
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Overview
Description
4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H14N4O5S and a molecular weight of 302.31 g/mol . It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves multiple steps, typically starting with the nitration of a suitable aromatic compound followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques to produce larger quantities of the compound for research purposes .
Chemical Reactions Analysis
4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, often forming new bonds with electrophilic centers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine include:
4-(4-Aminophenylsulfonyl)morpholine: This compound has an amino group instead of a hydrazine group, which may result in different reactivity and biological activity.
4-(4-Nitrophenylsulfonyl)morpholine: Lacking the hydrazine group, this compound may not form the same covalent bonds with proteins or enzymes
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonyl-2-nitrophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(7-10(9)14(15)16)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKVSQHZLLQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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